N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that features a bithiophene core linked to a thiadiazole ring. This compound is of significant interest in the field of organic electronics due to its unique structural properties, which make it a potential candidate for various applications in materials science and optoelectronics.
Mechanism of Action
Target of Action
Compounds containing the 2,2’-bithiophene motif are often used in organic electronics due to their good electron transport properties .
Mode of Action
It’s known that 2,2’-bithiophene derivatives can be used as effective photo-electrocatalysts for the hydrogen evolution reaction . This suggests that the compound might interact with its targets to facilitate charge mobility, although the exact mechanism remains unknown.
Biochemical Pathways
It’s known that 2,2’-bithiophene derivatives can be involved in various types of cycloaddition and dihydroamination reactions . These reactions could potentially affect various biochemical pathways, leading to downstream effects.
Pharmacokinetics
2,2’-bithiophene is insoluble in water but soluble in common organic solvents such as ethanol, chloroform, and dimethyl sulfoxide . This suggests that the compound might have similar properties.
Result of Action
Given its potential use in organic electronics, it’s possible that the compound could influence electron transport and charge mobility at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the bithiophene core. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and a halide . The bithiophene derivative is then further functionalized to introduce the thiadiazole ring through cyclization reactions involving appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs. The use of high-pressure reactors and advanced catalytic systems could also be employed to facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones under the influence of strong oxidizing agents.
Reduction: The compound can be reduced to modify the thiadiazole ring or the bithiophene core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene core .
Scientific Research Applications
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs)
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler analogue with similar electronic properties but lacking the thiadiazole ring.
Naphthalimide derivatives: Compounds with similar π-conjugated systems but different core structures.
Bis(dioxaborin) compounds: Featuring extended bithiophene structures with different functional groups
Uniqueness
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to the combination of the bithiophene core and the thiadiazole ring, which imparts distinct electronic and structural properties. This uniqueness makes it a valuable compound for various advanced applications in materials science and organic electronics .
Properties
IUPAC Name |
4-methyl-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS3/c1-9-13(21-17-16-9)14(18)15-7-6-10-4-5-12(20-10)11-3-2-8-19-11/h2-5,8H,6-7H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEULVGXYUACCGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCC2=CC=C(S2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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